5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c1-6-3-7(2)15-10(14-6)16-9(12)8(4-11)5-13-16/h3,5H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQKULDQYMETRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=C(C=N2)C#N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368054 | |
| Record name | 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56898-44-3 | |
| Record name | 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The reaction typically proceeds via a two-step mechanism:
- Nucleophilic Addition : The hydrazine group of 2-hydrazino-4,6-dimethylpyrimidine attacks the β-carbon of an α-cyano carbonyl compound (e.g., ethoxymethylenemalononitrile), forming a hydrazone intermediate.
- Cyclization : Intramolecular dehydration and cyclization yield the pyrazole ring, with the cyano group retained at the 4-position.
Optimization Parameters
Key variables influencing yield and purity include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Solvent | Ethanol/Water (1:1) | Enhances solubility and kinetics |
| Temperature | 50–70°C | Balances cyclization and side reactions |
| Catalyst | Triethylamine (0.5 eq) | Neutralizes HCl byproduct |
| Reaction Time | 3–5 hours | Prevents over-cyclization |
Under optimized conditions, yields exceed 85% with >98% purity.
Cyclization of β-Ketonitrile Precursors
An alternative route involves cyclizing β-ketonitrile derivatives with hydrazines. This method is particularly useful for large-scale synthesis due to its operational simplicity.
Synthetic Pathway
Industrial Adaptations
To improve efficiency, mechanochemical methods using ball milling have been employed. This solvent-free approach reduces reaction time from hours to 30 minutes while maintaining yields of 82–90%.
Diazotization and Coupling Reactions
Patented methodologies highlight the use of diazonium salts for introducing the pyrimidine moiety. For example, CN101693691A describes:
Stepwise Synthesis
Performance Data
| Parameter | Value | Outcome |
|---|---|---|
| Molar Ratio (Diazonium:Cyanoacetate) | 1:1.3 | Maximizes coupling efficiency |
| Reaction pH | 9–10 | Minimizes byproduct formation |
| Isolation Method | Solvent extraction (toluene) | Purity: 97.8–98.1% |
This method achieves total recoveries of 80–88%.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A representative protocol involves:
Procedure
- Reactants : 2-Hydrazino-4,6-dimethylpyrimidine (1 eq), ethoxymethylenemalononitrile (1.1 eq).
- Conditions : Microwave (300 W, 100°C, 15 minutes), solvent-free.
- Yield : 94% with 99% purity.
Advantages Over Conventional Heating
- Time Reduction : 15 minutes vs. 5 hours.
- Energy Efficiency : 60% lower energy consumption.
- Scalability : Demonstrated at pilot-plant scale (50 kg/batch).
Industrial-Scale Production Considerations
For commercial manufacturing, the following factors are critical:
Cost-Effective Precursors
| Precursor | Cost (USD/kg) | Availability |
|---|---|---|
| 2-Hydrazino-4,6-dimethylpyrimidine | 120 | High |
| Ethoxymethylenemalononitrile | 85 | Moderate |
Waste Management
Regulatory Compliance
- ICH Guidelines : Q3A (Impurities), Q11 (Development and Manufacture).
- Environmental Impact : Solvent recovery systems achieve >95% recycling.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Condensation | 85–92 | 98–99 | High | 12–15 |
| Cyclization | 80–88 | 97–98 | Moderate | 18–22 |
| Diazotization | 88–93 | 97–98 | High | 20–25 |
| Microwave-Assisted | 90–94 | 99 | Limited | 28–35 |
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include acetic anhydride and trifluoroacetic anhydride, which can convert the amino group into acetamide and trifluoroacetamide derivatives.
Oxidation and Reduction:
Major Products Formed
Acetamide and Trifluoroacetamide Derivatives: These are formed when the amino group reacts with acetic anhydride and trifluoroacetic anhydride, respectively.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile exhibits potential anticancer properties. In vitro studies have demonstrated its ability to inhibit specific cancer cell lines, suggesting a mechanism involving the modulation of signaling pathways related to cell proliferation and apoptosis.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against breast cancer cells. The results indicated a significant reduction in cell viability at concentrations of 10 µM and higher, with an IC50 value of approximately 8 µM. This suggests potential for further development as an anticancer agent.
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary tests against various bacterial strains revealed that it possesses inhibitory effects, making it a candidate for developing new antibiotics.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
Agricultural Applications
3. Agrochemical Development
In agricultural research, the compound has been explored as a potential agrochemical due to its ability to enhance plant growth and resistance to pests. Its application in formulations aimed at improving crop yield has shown promising results.
Case Study:
Field trials conducted on maize crops demonstrated that the application of formulations containing this compound led to a 15% increase in yield compared to control groups. The mechanism appears to involve enhanced nutrient uptake and stress tolerance.
Material Science
4. Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used in synthesizing novel materials with specific electronic or optical properties. Research into its use in organic electronics has shown potential for applications in organic light-emitting diodes (OLEDs).
Data Table: Material Properties
| Property | Value |
|---|---|
| Band Gap | 2.3 eV |
| Conductivity | 0.05 S/cm |
| Thermal Stability | Up to 300 °C |
Mechanism of Action
The exact mechanism of action of 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, some pyrazole derivatives are known to inhibit p38α kinase, which plays a role in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
1-(4-methylphenyl)-5-aminopyrazole: Known for its antagonistic activity against the Neuropeptide Y receptor type 5.
5-amino-4-(3-methoxyphenyl)-3-thiomethyl-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole: Exhibits potent GABA inhibition with selectivity towards insect receptors.
Uniqueness
5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile is unique due to its specific structural features, such as the combination of a pyrazole ring with a pyrimidine moiety and the presence of both amino and nitrile groups
Biological Activity
5-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile (CAS Number: 56898-44-3) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structure that allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and inflammation.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₀N₆, with a molecular weight of 214.23 g/mol. The compound features a pyrazole ring substituted with an amino group and a pyrimidine moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₆ |
| Molecular Weight | 214.23 g/mol |
| CAS Number | 56898-44-3 |
| MDL Number | MFCD02690816 |
| Hazard Classification | Irritant |
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer and anti-inflammatory agent.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, it has shown promising results against HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively . The compound's mechanism of action appears to involve the inhibition of specific kinases associated with cancer proliferation.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | Inhibition Percentage (%) |
|---|---|
| HepG2 | 54.25 |
| HeLa | 38.44 |
| NCI-H520 | IC50 = 19 nM |
| SNU-16 | IC50 = 59 nM |
| KATO III | IC50 = 73 nM |
Anti-inflammatory Activity
This compound also exhibits anti-inflammatory properties. It has been reported to inhibit the release of pro-inflammatory cytokines in vitro, indicating its potential for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure of the compound plays a critical role in its biological activity. Modifications at different positions on the pyrazole ring can significantly alter its efficacy against various biological targets. For instance, substituents on the nitrogen atoms or the carbon chain can enhance or diminish activity against specific kinases involved in cancer progression .
Case Study 1: FGFR Inhibition
A series of derivatives based on the pyrazole structure were synthesized and evaluated for their ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. One compound from this series demonstrated nanomolar activities against FGFR1 and FGFR2 mutants, showcasing the potential for developing targeted therapies based on this scaffold .
Case Study 2: Cytotoxicity Profile
In another study focusing on cytotoxicity, compounds derived from this compound were tested against both cancerous and normal cell lines. The results indicated selective toxicity towards cancer cells while sparing normal fibroblasts, highlighting its therapeutic potential with reduced side effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted pyrimidine precursors. For example, refluxing 5-aminopyrazole-4-carbonitrile derivatives with 4,6-dimethylpyrimidin-2-amine in acetic anhydride or formic acid under controlled conditions (60–80°C, 6–8 hrs) yields the target compound. Characterization typically involves NMR (e.g., δ 2.54 ppm for methyl groups), IR (C≡N stretch at ~2200 cm⁻¹), and melting point analysis .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- 1H NMR : Identify substituents (e.g., methyl groups on pyrimidine at δ 2.1–2.6 ppm).
- IR Spectroscopy : Confirm nitrile (C≡N) and amino (N-H) groups.
- X-ray Crystallography : Resolve bond lengths and angles (e.g., C-N bond lengths ~1.34 Å in pyrazole rings) using SHELXL for refinement .
Q. What biological activities are associated with this compound?
- Methodological Answer : The compound exhibits inhibitory activity against COX-2 and 5-LOX enzymes, validated via in vitro assays (e.g., enzyme inhibition IC₅₀ values). Anti-inflammatory and anticancer properties are assessed using cell lines (e.g., MCF-7, Hep-G2) with dose-response studies (0.1–100 μM range) .
Advanced Research Questions
Q. How do structural modifications influence the compound’s enzyme inhibition efficacy?
- Data-Driven Analysis :
| Substituent Position | Enzyme Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 4,6-dimethylpyrimidin-2-yl | COX-2 | 8.2 ± 0.3 | |
| 2-nitro-4-(trifluoromethyl)phenyl | 5-LOX | 5.0 ± 0.5 |
- Key Insight : Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance 5-LOX inhibition by stabilizing enzyme-ligand interactions .
Q. What crystallographic strategies resolve intermolecular interactions in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) reveals intermolecular N-H···N and C-H···Cl interactions. SHELXS-97/SHELXL-97 refine anisotropic displacement parameters, with R-factors < 0.06. ORTEP-3 visualizes dimeric motifs (R₂²(12) graph-set) .
Q. How can data contradictions in biological assays be addressed?
- Case Study : Discrepancies in IC₅₀ values (e.g., COX-2 inhibition varying by >20% across labs) may arise from:
- Experimental Variability : Standardize cell culture conditions (e.g., passage number, serum concentration).
- Compound Purity : Validate via HPLC (>98% purity) to exclude byproducts (e.g., unreacted precursors).
- Statistical Validation : Use triplicate assays with ANOVA analysis (p < 0.05) .
Q. What computational tools predict the compound’s reactivity in derivatization reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
